(+)-Chloroquine
Overview
Description
(S)-Chloroquine is a stereoisomer of chloroquine, a well-known antimalarial drug Chloroquine has been used for decades to treat and prevent malaria, a disease caused by Plasmodium parasites
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Chloroquine typically involves the resolution of racemic chloroquine or the asymmetric synthesis of the (S)-enantiomer. One common method is the resolution of racemic chloroquine using chiral acids or bases to separate the (S)- and ®-enantiomers. Another approach is the asymmetric synthesis, which involves the use of chiral catalysts or chiral starting materials to selectively produce the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound often involves large-scale resolution techniques or asymmetric synthesis methods. These processes are optimized for high yield and purity, ensuring that the (S)-enantiomer is produced efficiently and cost-effectively. The use of advanced chiral separation technologies, such as simulated moving bed chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-Chloroquine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent degradation of the compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate, which facilitate the replacement of specific atoms or groups within the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield amine or alcohol derivatives. Substitution reactions often result in the formation of new functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
(S)-Chloroquine has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry
In chemistry, (+)-Chloroquine is used as a chiral building block for the synthesis of other complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study the mechanisms of drug resistance in malaria parasites. It is also employed in research on autophagy, a cellular process involved in the degradation and recycling of cellular components.
Medicine
Medically, this compound is investigated for its potential use in treating autoimmune diseases, such as rheumatoid arthritis and lupus
Industry
In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable starting material for the synthesis of various bioactive compounds.
Mechanism of Action
(S)-Chloroquine exerts its effects by interfering with the heme detoxification process in malaria parasites. The compound binds to heme, a toxic byproduct of hemoglobin digestion, and prevents its conversion to non-toxic hemozoin. This leads to the accumulation of toxic heme within the parasite, ultimately causing its death. Additionally, (+)-Chloroquine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and interfering with antigen presentation.
Comparison with Similar Compounds
Similar Compounds
®-Chloroquine: The ®-enantiomer of chloroquine, which has different pharmacological properties compared to the (S)-enantiomer.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group, used to treat autoimmune diseases.
Amodiaquine: A structurally related antimalarial drug with similar mechanisms of action.
Uniqueness of (S)-Chloroquine
(S)-Chloroquine is unique due to its specific stereochemistry, which influences its pharmacological properties and interactions with biological targets. The (S)-enantiomer has been shown to have distinct effects on drug resistance mechanisms and immune modulation, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
(4S)-4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTVZRBIWZFKQO-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316967 | |
Record name | (+)-Chloroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58175-86-3 | |
Record name | (+)-Chloroquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58175-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Chloroquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058175863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Chloroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROQUINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34P96M7C4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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